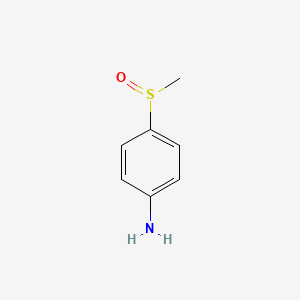

4-(Methylsulfinyl)aniline

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-methylsulfinylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULNLNVYOGZGNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22865-62-9 | |

| Record name | 4-methanesulfinylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methylsulfinyl Aniline and Its Analogues

Established Synthetic Routes to 4-(Methylsulfinyl)aniline

Oxidation Pathways of 4-(Methylthio)aniline (B85588) Derivatives

A primary and direct route to this compound involves the oxidation of its thioether precursor, 4-(methylthio)aniline. This transformation is a critical step that introduces the sulfoxide (B87167) functional group.

Various oxidizing agents can be employed for this purpose. Hydrogen peroxide is a common and effective oxidant for this conversion. prepchem.com The reaction can be catalyzed by agents like tungstic acid to facilitate the oxidation process. prepchem.com One reported method details the oxidation of 4-(methylthio)aniline using an organic-inorganic hybrid supramolecular framework material based on a [P2W18O62]6− cluster as a catalyst in water with hydrogen peroxide, yielding this compound in high yield. rsc.org

Another approach involves photooxidation. In a study focused on an Fe(II) cage framework, it was observed that singlet oxygen generated by the cage could oxidize 4-(methylthio)aniline residues to the corresponding this compound. cam.ac.uk This oxidation rendered the aniline (B41778) more electron-deficient, facilitating subsequent chemical transformations. cam.ac.uk

The chemoselectivity of the oxidation can be a challenge, as the amino group in 4-(methylthio)aniline can also be susceptible to oxidation. Research has shown that in some systems, the amino group may react faster than the sulfur group, leading to complex product mixtures. conicet.gov.ar

Multi-Step Synthesis from Aromatic Precursors

Multi-step syntheses provide an alternative and often more controlled route to this compound and its analogues, starting from readily available aromatic compounds.

A common starting material for these syntheses is acetanilide (B955). mdpi.comresearchgate.net A typical sequence involves:

Chlorosulfonation: Acetanilide is treated with chlorosulfonic acid. The acetyl group protects the amine functionality and directs the incoming sulfonyl chloride group to the para position. utdallas.edu

Formation of a Thioether: The resulting sulfonyl chloride can be converted to the corresponding thioether.

Oxidation: The thioether is then oxidized to the sulfoxide.

Hydrolysis: Finally, the acetyl protecting group is removed by hydrolysis under acidic conditions to yield this compound. mdpi.com

Another multi-step approach starts with the nitration of an appropriate benzene (B151609) derivative. For instance, 1-methanesulfonyl-4-nitro-benzene can be reduced to 4-(methylsulfonyl)aniline (B1202210). This method, however, yields the sulfone directly, which is a higher oxidation state than the desired sulfoxide. To obtain the sulfoxide, a different strategy starting from 4-nitroaniline (B120555) can be employed, involving the introduction of the methylthio group, followed by selective reduction of the nitro group, and subsequent oxidation of the thioether.

The use of protecting groups is a key concept in these multi-step syntheses to prevent unwanted side reactions with the reactive amino group. utdallas.edu

Development of Novel Synthetic Approaches

The development of new synthetic methods for this compound and its analogues is driven by the need for greater efficiency, selectivity, and sustainability.

Chemo- and Regioselective Synthesis Strategies

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules. In the context of this compound analogues, this involves selectively functionalizing specific positions on the aromatic ring and controlling reactions at different functional groups.

For instance, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds. A study demonstrated a palladium-catalyzed intramolecular Heck reaction and aminopalladation for the chemoselective synthesis of complex heterocyclic structures from aniline derivatives. acs.org While not directly producing this compound, these methods highlight the potential for highly selective C-H functionalization and cyclization reactions in related systems.

Organocatalysis also offers a promising avenue for chemo- and regioselective synthesis. Substrate-directed benzannulation reactions, for example, allow for the construction of highly functionalized aromatic rings with precise control over the substitution pattern. rsc.org

Furthermore, the selective reaction of polysubstituted aromatic compounds is a key challenge. In the case of 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the reaction with anilines can be directed to selectively displace either the chloride or the sulfone group by carefully choosing the reaction conditions and the nature of the base. researchgate.net

Sustainable and Green Chemistry Methodologies for Production

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency.

One approach towards a greener synthesis of this compound involves the use of environmentally benign oxidizing agents and catalysts. The use of hydrogen peroxide as an oxidant is advantageous as its only byproduct is water. prepchem.comrsc.org The development of recyclable catalysts, such as the supramolecular framework mentioned earlier, also contributes to a more sustainable process. rsc.org

Catalytic C-H bond functionalization represents a significant advance in green chemistry, as it avoids the need for pre-functionalized starting materials, thus reducing the number of synthetic steps and the amount of waste generated. uva.nl An iron-catalyzed C-H bond amination has been reported for the direct synthesis of primary anilines, offering a more practical and sustainable alternative to traditional methods. acs.org

The use of alternative reaction media, such as water or deep eutectic solvents, is another key aspect of green chemistry. colab.ws Research into the oxidation of sulfides in aqueous media using catalysts demonstrates a move away from volatile organic solvents. rsc.org

Stereoselective Synthesis and Enantiomeric Resolution of this compound

The sulfur atom in a sulfoxide is a stereocenter, meaning that this compound can exist as a pair of enantiomers. The synthesis of enantiomerically pure sulfoxides is of great interest, particularly in the pharmaceutical industry.

Stereoselective Synthesis:

The direct asymmetric oxidation of prochiral sulfides is a major strategy for obtaining enantiomerically enriched sulfoxides. acs.org This can be achieved using chiral catalysts, such as metal complexes with chiral ligands. For example, copper-Schiff base catalysts have been shown to be effective in the asymmetric oxidation of thioanisole. acs.org

Another approach involves the use of chiral auxiliaries. A chiral group is temporarily attached to the molecule, directs the stereochemical outcome of a reaction, and is then removed.

Enantiomeric Resolution:

Resolution is the process of separating a racemic mixture into its individual enantiomers. A common method is to react the racemic sulfoxide with a chiral resolving agent to form a pair of diastereomers. libretexts.org These diastereomers have different physical properties, such as solubility, and can be separated by techniques like crystallization. libretexts.org Once separated, the resolving agent is removed to yield the pure enantiomers.

For amines like this compound, chiral acids such as tartaric acid derivatives are often used as resolving agents. google.comgoogle.com The reaction forms diastereomeric salts that can be separated. For example, (R,R)-4-chlorotartranilic acid has been successfully used for the resolution of a related chiral amine. google.comgoogle.com

Chromatographic methods using a chiral stationary phase can also be employed for the separation of enantiomers.

The development of efficient methods for both stereoselective synthesis and enantiomeric resolution is crucial for accessing the individual enantiomers of this compound and its analogues for further investigation and application. acs.org

Asymmetric Oxidation Techniques for Sulfoxide Formation

The most direct route to chiral sulfoxides is the asymmetric oxidation of the corresponding prochiral sulfide (B99878), 4-(methylthio)aniline. This can be achieved through both biocatalytic and chemocatalytic approaches.

Biocatalytic Oxidation: Microorganisms and isolated enzymes offer a green and highly selective means of sulfoxidation. Whole-cell biotransformations using fungi, yeasts, and bacteria have been successfully employed for the asymmetric oxidation of aryl alkyl sulfides. mdpi.com For instance, fungi such as Mortierella isabellina and yeast strains like Saccharomyces cerevisiae are known to oxidize sulfides. mdpi.com Bacterial strains, such as Pseudomonas monteilii, have demonstrated the ability to catalyze the oxidation of a range of aryl alkyl sulfides with high yields (54–99%) and good to excellent enantiomeric excess (63–99%). mdpi.com The Baeyer-Villiger monooxygenase (BVMO) from Myceliophthora thermophila oxidized 3-(methylthio)aniline (B157570) with 97% conversion and 88% enantiomeric excess, yielding the (R)-(+)-sulfoxide. mdpi.com These methods benefit from mild reaction conditions and high stereoselectivity, though substrate scope and product isolation can be challenging.

Chemo-catalytic Oxidation: Metal-based catalytic systems are also prominent. Transition metal complexes, often paired with chiral ligands, can activate oxidants like hydrogen peroxide or molecular oxygen to perform enantioselective oxidation. nih.gov While many systems have been developed, achieving high enantioselectivity for electron-rich anilines can be challenging due to potential catalyst inhibition or side reactions involving the aniline moiety.

Table 1: Asymmetric Oxidation Approaches for Analogous Sulfides

| Catalyst/Biocatalyst System | Substrate Type | Oxidant | Typical Selectivity | Reference |

|---|---|---|---|---|

| Pseudomonas monteilii CCTCC M2013683 | Aryl alkyl sulfides | O₂ (air) | High ee (63-99%) | mdpi.com |

| BVMO from Myceliophthora thermophila | 3-(methylthio)aniline | O₂ (air) | 88% ee (R) | mdpi.com |

| Rhodococcus sp. | Racemic Phenylmethylsulfoxide | O₂ (air) | 93.7% ee (S) (via kinetic resolution) | mdpi.com |

Chiral Auxiliary Approaches for Diastereomer Separation

A classic and robust strategy for obtaining enantiopure compounds involves the use of a chiral auxiliary. This method entails the temporary incorporation of a chiral molecule into the substrate to create a diastereomeric intermediate. wikipedia.org

The Andersen-Kagan synthesis is a prime example applicable to sulfoxides. This approach involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a diastereomerically pure sulfinate ester. These sulfinate esters are prepared from the reaction of thionyl chloride with a chiral alcohol, followed by reaction with an arene. The two resulting diastereomeric sulfinates can be separated by crystallization. Subsequent nucleophilic substitution at the sulfur center by an organometallic reagent proceeds with complete inversion of configuration, affording the desired enantiomerically pure sulfoxide.

Esters of sulfinic acid, RS(O)OR', where R' is a chiral group, are valuable intermediates. After separation of the diastereomers, they can be transformed into enantiomerically pure sulfoxides. acs.org Common chiral auxiliaries used in general asymmetric synthesis include oxazolidinones and camphorsultam, which control the stereochemistry of reactions on an attached acyl group. wikipedia.org

Table 2: General Scheme for Chiral Auxiliary-Based Sulfoxide Synthesis

| Step | Description | Key Feature |

|---|---|---|

| 1. Auxiliary Attachment | A chiral alcohol reacts to form a chiral sulfinate ester. | Creates a mixture of diastereomers. |

| 2. Diastereomer Separation | The diastereomers are separated using physical methods like crystallization or chromatography. | Exploits different physical properties of diastereomers. |

| 3. Nucleophilic Substitution | The separated diastereomer reacts with an organometallic reagent (e.g., Grignard). | Proceeds with stereospecific inversion at the sulfur atom. |

| 4. Auxiliary Removal | The chiral auxiliary is cleaved, yielding the enantiopure sulfoxide. | The auxiliary can often be recovered and reused. |

Chiral Chromatography for Enantiomer Resolution

For racemic mixtures of this compound, direct separation of the enantiomers can be achieved using chiral chromatography, most notably high-performance liquid chromatography (HPLC). rsc.org This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. chiralpedia.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are particularly effective for a wide range of chiral compounds, including sulfoxides. rsc.orgnih.gov The resolution of a pyridazinone derivative containing a methylsulfinyl stereocenter was successfully achieved on Chiralcel OD-H and Chiralpak AD columns, demonstrating the utility of these phases for this class of compounds. nih.gov The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), along with additives and temperature, is crucial for optimizing separation. researchgate.netscielo.org.mx

Table 3: Common Chiral Stationary Phases for Enantiomer Resolution

| CSP Type | Common Trade Names | Typical Mobile Phase | Mechanism | Reference |

|---|---|---|---|---|

| Polysaccharide (Cellulose) | Chiralcel® OD, OJ | Hexane/Isopropanol | Hydrogen bonding, dipole-dipole, steric interactions | rsc.orgnih.gov |

| Polysaccharide (Amylose) | Chiralpak® AD, AS | Hexane/Isopropanol | Hydrogen bonding, dipole-dipole, steric interactions | nih.govresearchgate.net |

| Pirkle-type (π-acid/π-base) | Whelk-O1 | Hexane/Ethanol (B145695) | π-π interactions, hydrogen bonding, dipole stacking | scielo.org.mx |

Synthesis of Functionalized this compound Derivatives

Further synthetic utility is derived from the functionalization of the this compound scaffold at its three reactive sites: the aniline nitrogen, the aromatic ring, and the sulfoxide group.

Modification Strategies at the Aniline Nitrogen

The primary amine group of this compound is a versatile handle for introducing a wide array of functional groups.

N-Acylation and N-Sulfonylation: The nitrogen can be readily acylated with acyl chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, often in the presence of a base like pyridine. researchgate.net These reactions are frequently used to install protecting groups or to introduce moieties that modulate the compound's biological activity.

N-Alkylation: Direct alkylation can be achieved with alkyl halides, though over-alkylation is a common side reaction. Reductive amination, which involves the condensation with an aldehyde or ketone followed by reduction of the resulting imine or enamine, provides a more controlled route to mono-alkylated products.

Schiff Base Formation: Condensation with aldehydes or ketones yields the corresponding N-sulfinyl imines. researchgate.net This reaction is typically reversible and can be used to form dynamic covalent bonds or as an intermediate step for further transformations.

Aromatic Ring Substitution and Functionalization

Electrophilic aromatic substitution on the this compound ring is governed by the competing directing effects of the two substituents. The aniline group (-NH₂) is a powerful activating, ortho, para-director, while the methylsulfinyl group (-S(O)CH₃) is a deactivating, meta-director.

Given that the para position is blocked, the strong activating effect of the amine directs incoming electrophiles primarily to the positions ortho to it (C3 and C5). These positions are conveniently meta to the deactivating sulfinyl group, reinforcing this regioselectivity. Therefore, reactions such as halogenation (e.g., with N-bromosuccinimide, NBS) are expected to occur at the C3 and/or C5 positions. rsc.org Electrochemical methods can also be employed for the halogenation of aromatic rings. rsc.org

Transformations Involving the Sulfoxide Moiety

The sulfoxide group itself is a key functional handle that can undergo several important transformations.

Oxidation to Sulfone: The sulfoxide can be easily oxidized to the corresponding sulfone, 4-(methylsulfonyl)aniline, using a variety of oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

Reduction to Sulfide: Conversely, the sulfoxide can be reduced back to the parent sulfide, 4-(methylthio)aniline, using reducing agents like titanium(IV) chloride/sodium iodide or other specialized reagents.

Cross-Coupling Reactions: In modern synthetic chemistry, aryl methyl sulfoxides have emerged as effective electrophiles in transition-metal-catalyzed cross-coupling reactions. researchgate.net The sulfoxide can function as a leaving group, enabling C-S bond activation. For example, nickel-catalyzed Negishi coupling and palladium-catalyzed Sonogashira coupling reactions of aryl methyl sulfoxides have been developed to form new carbon-carbon bonds. researchgate.netresearchgate.net This establishes the sulfoxide as a versatile alternative to traditional aryl halides or triflates in cross-coupling chemistry.

Table 4: Key Transformations of the Sulfoxide Group

| Transformation | Reagents | Product Type | Significance | Reference |

|---|---|---|---|---|

| Oxidation | H₂O₂, mCPBA | Aryl methyl sulfone | Access to sulfone derivatives | thieme-connect.de |

| Reduction | TiCl₄/NaI | Aryl methyl sulfide | Reverts to sulfide precursor | thieme-connect.de |

| Negishi Coupling | Organozinc reagent, Ni-catalyst | Biaryl compound | C-C bond formation | researchgate.net |

| Sonogashira Coupling | Terminal alkyne, Pd-catalyst | Aryl-alkyne | C-C bond formation | researchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Methylsulfinyl Aniline

Elucidating Reaction Pathways and Intermediates

The synthesis of 4-(methylsulfinyl)aniline can be achieved through several reaction pathways, with the controlled oxidation of a thioether precursor being a common and direct method. In this approach, 4-(methylthio)aniline (B85588) is oxidized using a selective oxidizing agent. A notable example involves a metallomicellar catalyst that facilitates this transformation with high selectivity. psu.edu This method has been reported to produce this compound with a yield as high as 96%. psu.edu

Another significant pathway involves the degradation of larger, more complex molecules. For instance, studies on the biodegradation of the azo dye Reactive Black 5 have shown that 4-(methylsulfonyl)aniline (B1202210) is a metabolic product. researchgate.netnih.gov Similarly, the degradation of benzothiazoles in wastewater can proceed through intermediates like 2-(methylthio)aniline (B147308), which is then oxidized to 2-(methylsulfinyl)aniline and subsequently to 2-(methylsulfonyl)aniline (B181356). frontiersin.org While this pertains to the 2-substituted isomer, it illustrates a relevant biological and environmental reaction pathway where a methylsulfinyl aniline (B41778) is a key intermediate. frontiersin.org

A multi-step chemical synthesis starting from acetanilide (B955) has also been described. This process involves protecting the amine, introducing the sulfur-containing group, oxidizing it to the sulfoxide (B87167), and finally deprotecting the amine to yield the target molecule. Hydrolysis of the acetyl-protected intermediate, 4-(methylsulfonyl)acetanilide, with hydrochloric acid yields 4-(methylsulfonyl)aniline.

Table 1: Illustrative Reaction Pathways to this compound and Related Analogues

| Pathway | Starting Material | Key Reagents/Conditions | Key Intermediate(s) | Final Product | Reference |

|---|---|---|---|---|---|

| Selective Oxidation | 4-(Methylthio)aniline | Metallomicellar Molybdenum Catalyst, H₂O₂ | Not specified | This compound | psu.edu |

| Hydrolysis | 4-(Methylsulfonyl)acetanilide | Concentrated HCl, H₂O, Reflux | Not applicable | 4-(Methylsulfonyl)aniline | researchgate.net |

| Bacterial Degradation | Reactive Black 5 (Azo Dye) | Pseudomonas entomophila, Azoreductase | Naphthalene-1,2-diamine | 4-(Methylsulfonyl)aniline | researchgate.netnih.gov |

| Catalytic Reduction | 1-Methanesulfonyl-4-nitro-benzene | 10% Pd/C, H₂, Methanol (B129727) | Not applicable | 4-(Methylsulfonyl)aniline |

Nucleophilic and Electrophilic Reactivity Studies of the Aniline and Sulfoxide Groups

The reactivity of this compound is a balance between the properties of the amino and methylsulfinyl groups.

Aniline Group Reactivity: The amino group possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. ucalgary.ca This allows it to react with various electrophiles. For example, anilines can undergo N-alkylation with reagents like methyl iodide. The nucleophilicity of the aniline nitrogen is, however, modulated by the electronic effects of the substituents on the aromatic ring. ucalgary.ca Resonance delocalization of the nitrogen lone pair into the benzene (B151609) ring can decrease its availability and thus its nucleophilicity. ucalgary.ca The amino group also strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. However, since the para position in this compound is already occupied, substitution would be directed to the ortho positions.

Sulfoxide Group Reactivity: The sulfinyl group is a versatile functional group. thieme-connect.de The sulfur atom can be sensitive to both oxidizing and reducing agents. thieme-connect.de The sulfinyl group is generally considered electron-withdrawing, which can influence the electronic properties of the attached aromatic ring. thieme-connect.de This group contains both a nucleophilic oxygen atom and a sulfur atom that can be attacked by nucleophiles, contributing to its diverse reactivity. thieme-connect.decymitquimica.com For instance, the sulfinyl group plays a crucial role in directing certain C-H activation reactions. thieme-connect.de

The interplay between the electron-donating amino group and the electron-withdrawing sulfinyl group makes the molecule susceptible to various transformations, including nucleophilic substitution reactions. cymitquimica.com

Oxidation and Reduction Chemistry of the Sulfinyl Moiety

The sulfur atom in the methylsulfinyl group exists in an intermediate oxidation state, making it amenable to both oxidation and reduction.

Oxidation: The sulfinyl group can be readily oxidized to the corresponding sulfonyl group (-SO2CH3). This transformation is a common reaction for sulfoxides and can be achieved using various oxidizing agents. Common reagents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperbenzoic acid (m-CPBA). For example, the oxidation of 2-(methylthio)aniline first yields 2-(methylsulfinyl)aniline, which can be further oxidized to 2-(methylsulfonyl)aniline under the action of microbial enzymes. frontiersin.org This highlights the stepwise oxidation potential of the sulfur center.

Reduction: Conversely, the sulfinyl group can be reduced back to the thioether or sulfide (B99878) (-SCH3) state. This reduction can be accomplished using various reducing agents. smolecule.com

Table 2: Oxidation and Reduction Reactions of the Sulfinyl Moiety

| Reaction Type | Reagent(s) | Initial Functional Group | Resulting Functional Group | Reference |

|---|---|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA, Microbial Enzymes | Methylsulfinyl (-S(O)CH₃) | Methylsulfonyl (-SO₂CH₃) | frontiersin.org |

| Reduction | Various Reducing Agents | Methylsulfinyl (-S(O)CH₃) | Methylthio (-SCH₃) | smolecule.com |

Stability and Degradation Pathways Under Various Conditions

The stability of this compound is a critical consideration for its storage and application. Documentation suggests that the compound is sensitive to light and should be stored in a cool, dark, and dry place with the container tightly sealed. fishersci.pt This implies that exposure to light and moisture could lead to degradation. The product is considered stable under normal handling and storage conditions. synquestlabs.com

Degradation can occur through chemical transformations of its functional groups. One identified degradation pathway involves the further oxidation of the sulfinyl group. frontiersin.org As observed in the breakdown of benzothiazoles, 2-(methylsulfinyl)aniline can be converted to 2-(methylsulfonyl)aniline by microbial action. frontiersin.org This suggests a potential environmental or metabolic fate for this compound is its oxidation to the more stable 4-(methylsulfonyl)aniline.

The stability can also be influenced by pH. Studies on a structurally related compound, 4-methylsulfinyl-3-butenyl isothiocyanate, found it to be unstable during hydrolysis but that its degradation could be inhibited by low pH. [No specific reference found for this compound, concept from related compounds]

Catalyst Development for Specific Transformations Involving this compound

Catalysis is central to the synthesis and transformation of this compound and related compounds, enabling efficient and selective reactions.

One key area of catalyst development is for the synthesis of the sulfoxide itself. A surfactant-based oxodiperoxo molybdenum catalyst has been developed for the selective oxidation of organic sulfides in an aqueous medium. psu.edu This "green chemistry" approach allows for the controlled oxidation of sulfides to sulfoxides or sulfones with high functional group tolerance, and it has been used to produce this compound from 4-(methylthio)aniline in excellent yield. psu.edu

Catalysts are also crucial for reactions involving the aniline moiety. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are used to synthesize complex derivatives from substituted anilines. Similarly, palladium acetate (B1210297) in the presence of ligands has been used for the ortho-alkenylation of sulfoxide-containing arenes, demonstrating the directing effect of the sulfinyl group in C-H activation. thieme-connect.de

Furthermore, the reduction of a nitro group to form the aniline is a common catalytic step in the synthesis of these compounds. For example, 1-methanesulfonyl-4-nitro-benzene can be hydrogenated over a 10% Palladium on carbon (Pd/C) catalyst to produce 4-(methylsulfonyl)aniline.

Table 3: Examples of Catalysts in Transformations Involving Anilines and Sulfoxides

| Catalyst System | Transformation Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| (C₁₉H₄₂N)₂[MoO(O₂)₂(C₂O₄)]·H₂O | Sulfoxidation | 4-(Methylthio)aniline | This compound | psu.edu |

| 10% Pd/C | Nitro Group Reduction | 1-Methanesulfonyl-4-nitro-benzene | 4-(Methylsulfonyl)aniline | |

| Pd(OAc)₂ / Ligands | Cross-Coupling (e.g., Buchwald-Hartwig) | 4-(Methylsulfonyl)aniline derivatives | Complex substituted anilines | |

| Pd(OAc)₂ / AgOAc | ortho-Alkenylation (C-H Activation) | 2-(Phenylsulfinyl)pyridine | Alkenylated 2-(phenylsulfinyl)pyridine | thieme-connect.de |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution and the solid state. It provides granular insights into the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for confirming the identity and purity of 4-(Methylsulfinyl)aniline. The spectra provide information on the number and type of protons and carbons, their chemical environments, and their connectivity through spin-spin coupling.

In a typical ¹H NMR spectrum of this compound, the protons of the methyl group attached to the sulfinyl group are expected to appear as a sharp singlet. The aromatic protons will present as a classic AA'BB' system, appearing as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-donating amino group (H-2/H-6) would resonate upfield compared to the protons ortho to the electron-withdrawing methylsulfinyl group (H-3/H-5). The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information. The methyl carbon will appear as a single resonance in the upfield region. The four aromatic carbons will show distinct signals; the carbon atom attached to the amino group (C-1) and the one attached to the methylsulfinyl group (C-4) can be distinguished from the protonated aromatic carbons (C-2/C-6 and C-3/C-5) by their lower intensity and lack of splitting in a DEPT-135 experiment. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| -S(O)CH₃ | ~2.7 (s, 3H) | ~44 |

| -NH₂ | ~4.0 (br s, 2H) | - |

| C1 | - | ~148 |

| C2, C6 | ~6.7 (d, J ≈ 8.5 Hz, 2H) | ~115 |

| C3, C5 | ~7.5 (d, J ≈ 8.5 Hz, 2H) | ~129 |

| C4 | - | ~138 |

Note: Predicted values are based on standard substituent effects and data from analogous compounds. Actual experimental values may vary based on solvent and concentration.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in 1D spectra and elucidating complex structural connectivities.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. vwr.comlibretexts.org For this compound, a cross-peak would be expected between the signals of the adjacent aromatic protons (H-2/H-6 and H-3/H-5), confirming their connectivity within the benzene ring. vwr.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu This allows for the definitive assignment of the protonated carbons in the molecule. For instance, the aromatic proton signal at ~6.7 ppm would show a correlation to the carbon signal at ~115 ppm (C2/C6). columbia.edu

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This provides insights into the three-dimensional structure and conformation of the molecule. A NOESY spectrum could show a correlation between the methyl protons and the nearby aromatic protons (H-3/H-5), confirming their spatial proximity.

Table 2: Expected 2D NMR Correlations for this compound

| Technique | Correlating Protons (¹H) | Correlating Atoms (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | H-2/H-6 | H-3/H-5 | Confirms adjacency of aromatic protons. |

| HSQC | H-2/H-6 | C-2/C-6 | Assigns protonated aromatic carbons. |

| H-3/H-5 | C-3/C-5 | Assigns protonated aromatic carbons. | |

| -S(O)CH₃ | -S(O)C H₃ | Assigns the methyl carbon. | |

| HMBC | -S(O)CH₃ | C-4 | Confirms attachment of sulfinyl group. |

| H-2/H-6 | C-1, C-3/C-5, C-4 | Confirms aromatic ring connectivity. |

| NOESY | -S(O)CH₃ | H-3/H-5 | Confirms spatial proximity of methyl and aromatic protons. |

Solid-state NMR (ssNMR) spectroscopy is a vital technique for characterizing the structure of materials in their solid form, making it particularly useful for studying polymorphism. spectrabase.comjeol.com Polymorphs are different crystalline forms of the same compound, which can exhibit distinct physical properties. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing within the crystal lattice. jeol.comkoreascience.kr

By using techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), high-resolution spectra of solid samples can be obtained. koreascience.kr Different polymorphs of this compound would produce measurably different ¹³C and ¹⁵N ssNMR spectra. These spectral differences, manifested as changes in chemical shifts and the appearance of non-equivalent signals for atoms that are equivalent in solution, arise from variations in crystal packing, intermolecular interactions (such as hydrogen bonding involving the amine group), and molecular conformation. nih.gov Therefore, ssNMR provides a definitive fingerprint for each polymorphic form and can be used to quantify the composition of polymorphic mixtures. bruker.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the exact mass of the molecule and, consequently, its unambiguous elemental formula. For this compound, with the molecular formula C₇H₉NOS, HRMS is used to confirm its elemental composition by matching the experimentally measured mass to the theoretically calculated monoisotopic mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₉NOS |

| Calculated Monoisotopic Mass | 155.0405 Da |

| Expected Ion (e.g., ESI+) | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 156.0478 Da |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). acdlabs.com The resulting fragment ions (product ions) are then mass-analyzed. acdlabs.com The fragmentation pattern provides a structural fingerprint of the molecule, helping to confirm its identity and elucidate its structure.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. The fragmentation pathways would be dictated by the relative stabilities of the resulting ions and neutral losses. Plausible fragmentation would involve the cleavage of the carbon-sulfur or sulfur-methyl bonds.

Table 4: Plausible MS/MS Fragmentation of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Plausible Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 156.05 | 93.06 | C H₃S O | Anilinium ion |

| 156.05 | 141.02 | C H₃ | [M+H-CH₃]⁺ |

| 156.05 | 108.04 | S O | (Methylthio)anilinium ion |

Table 5: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Hydrogen |

| Carbon |

| Nitrogen |

Vibrational Spectroscopy

Vibrational spectroscopy probes the different vibrational states of a molecule, providing a fingerprint that is unique to its structure and bonding.

Fourier-Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies.

The FT-IR spectrum of 4-(methylsulfonyl)aniline (B1202210), a closely related compound, shows characteristic absorption peaks for the -NH2 group and the -SO2CH3 group. mdpi.com While specific data for this compound is less prevalent in the provided results, studies on similar aniline (B41778) derivatives provide a basis for expected spectral features. nih.govnih.gov For example, the N-H stretching vibrations in aniline and its derivatives are well-documented. kau.edu.sa The presence of the methylsulfinyl group (-SOCH3) would also give rise to characteristic stretching and bending vibrations.

Table 1: Predicted FT-IR Spectral Data for this compound based on Analogous Compounds

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300-3500 | |

| C-H (Aromatic) | Stretch | 3000-3100 | General |

| C-H (Methyl) | Asymmetric & Symmetric Stretch | 2850-2960 | General |

| C=C (Aromatic) | Stretch | 1450-1600 | General |

| S=O (Sulfoxide) | Stretch | ~1050 | nih.gov |

| C-N | Stretch | 1250-1360 | General |

| C-S | Stretch | 600-800 | General |

Note: This table is predictive and based on characteristic infrared absorption frequencies for the respective functional groups and data from analogous compounds. Actual experimental values may vary.

Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. It relies on the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations.

Studies on related aniline derivatives using Raman spectroscopy, often in conjunction with computational methods like Density Functional Theory (DFT), have provided detailed vibrational assignments. nih.gov For instance, the Raman spectra of anilines can be influenced by substituents on the aromatic ring. scirp.org Surface-Enhanced Raman Spectroscopy (SERS) has been used to study the adsorption of molecules like 4-(methylthio)benzoic acid on metal surfaces. scite.ai This technique could be applied to this compound to understand its interaction with various materials.

Electronic Spectroscopy

Electronic spectroscopy investigates the electronic structure of a molecule by probing the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π-π* transitions within the benzene ring and n-π* transitions involving the non-bonding electrons of the nitrogen and sulfur atoms.

The position and intensity of these absorption bands can be influenced by the substituents on the aromatic ring. The methylsulfinyl group, being a sulfoxide (B87167), and the amino group will affect the electronic distribution in the benzene ring. nih.gov In related compounds like 4-(methylthio)aniline (B85588), the disappearance of specific absorption bands during a reaction, such as the one at 400 nm for a nitro group, can be monitored using UV-Vis spectroscopy to track the progress of the reaction. smolecule.com The pH of the solution can also affect the UV-Vis spectrum, for instance by protonating the amine group.

Table 2: Expected UV-Vis Absorption Maxima for this compound in a Neutral Solvent

| Transition Type | Chromophore | Expected λmax (nm) | Reference |

| π → π | Benzene Ring | ~200-280 | |

| n → π | Sulfoxide Group | ~200-300 | nih.gov |

| n → π* | Amino Group | ~230-280 | General |

Note: The values in this table are approximate and can be influenced by the solvent and other experimental conditions.

Since the sulfur atom in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. nih.govrsc.orgrsc.org It measures the differential absorption of left and right circularly polarized light.

Non-racemic mixtures of this compound enantiomers would be expected to exhibit a CD spectrum. The shape and sign of the Cotton effects in the CD spectrum can be used to determine the absolute configuration (R or S) of the enantiomers, often in conjunction with quantum chemical calculations. nih.govnih.govrsc.org For aryl sulfoxides, the CD spectra often show a couplet-like feature in the 200-300 nm region, with the red-shifted component corresponding to the n-π* transition of the sulfoxide. nih.gov The sign of this Cotton effect has been correlated with the absolute configuration of the sulfoxide. nih.gov

Studies on various chiral sulfoxides have demonstrated the utility of CD spectroscopy in assigning their absolute configurations. nih.govrsc.orgrsc.org The technique is a practical alternative to more complex methods for stereochemical analysis. rsc.org

Other Advanced Analytical Techniques for Structural Elucidation

In the absence of X-ray crystallographic data, a combination of other advanced analytical techniques is employed to confirm the structure of this compound. These methods provide detailed insights into the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR spectroscopy provide key diagnostic information.

In the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), the protons on the aromatic ring and the methyl group exhibit characteristic chemical shifts. The aromatic protons appear as two distinct doublets, one at approximately 7.45 ppm and the other at 6.75 ppm. rsc.org This pattern is indicative of a para-substituted benzene ring. The methyl protons attached to the sulfinyl group appear as a singlet at around 2.69 ppm. rsc.org A broad singlet observed at 4.06 ppm corresponds to the two protons of the amine (-NH₂) group. rsc.org

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound in CDCl₃, characteristic peaks are observed for the aromatic carbons and the methyl carbon. The carbon atom attached to the sulfinyl group and the carbon atom bearing the amine group have distinct chemical shifts at approximately 149.6 ppm and 133.0 ppm, respectively. rsc.org The other two aromatic carbons show signals at 125.6 ppm and 115.0 ppm. rsc.org The carbon of the methyl group in the methylsulfinyl moiety resonates at a chemical shift of 43.7 ppm. rsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound shows a peak corresponding to the protonated molecule [M+H]⁺. rsc.org The calculated mass for this ion is 155.217 m/z, which is consistent with the molecular formula C₇H₉NOS. rsc.org

The combination of these spectroscopic techniques provides a comprehensive and unambiguous structural confirmation of this compound.

Spectroscopic Data for this compound

| Technique | Spectrum | Solvent | Chemical Shift (δ) / m/z | Assignment | Reference |

|---|---|---|---|---|---|

| ¹H NMR | Proton | CDCl₃ | 7.45 ppm (d) | 2H, Aromatic | rsc.org |

| ¹H NMR | Proton | CDCl₃ | 6.75 ppm (d) | 2H, Aromatic | rsc.org |

| ¹H NMR | Proton | CDCl₃ | 4.06 ppm (br s) | 2H, -NH₂ | rsc.org |

| ¹H NMR | Proton | CDCl₃ | 2.69 ppm (s) | 3H, -S(O)CH₃ | rsc.org |

| ¹³C NMR | Carbon | CDCl₃ | 149.6 ppm | Aromatic C-N | rsc.org |

| ¹³C NMR | Carbon | CDCl₃ | 133.0 ppm | Aromatic C-S | rsc.org |

| ¹³C NMR | Carbon | CDCl₃ | 125.6 ppm | Aromatic C-H | rsc.org |

| ¹³C NMR | Carbon | CDCl₃ | 115.0 ppm | Aromatic C-H | rsc.org |

| ¹³C NMR | Carbon | CDCl₃ | 43.7 ppm | -S(O)CH₃ | rsc.org |

| ESI-MS | Mass | - | 156.06 | [M+H]⁺ (found) | rsc.org |

Computational Chemistry and Theoretical Studies of 4 Methylsulfinyl Aniline

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of 4-(Methylsulfinyl)aniline at the electronic level. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

The electronic character of this compound is defined by the interplay between the electron-donating amino (-NH₂) group and the electron-withdrawing methylsulfinyl (-SOCH₃) group, mediated by the aromatic ring. DFT and ab initio calculations can quantify these effects through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO represents the region from which an electron is most likely to be donated, and its energy level is related to the molecule's ionization potential. For anilines, the HOMO is typically a π-orbital with significant contributions from the nitrogen lone pair and the aromatic ring. The LUMO is the region most likely to accept an electron, and its energy relates to the electron affinity. The sulfinyl group, being electron-withdrawing, is expected to lower the energy of the LUMO. The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Studies on structurally similar compounds, such as 4-(methylthio)aniline (B85588) and 4-nitroaniline (B120555), have utilized DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory) to analyze these orbitals. For this compound, the HOMO would likely be delocalized over the aniline (B41778) ring and the nitrogen atom, while the LUMO would have significant contributions from the sulfinyl group and the benzene (B151609) ring.

Table 1: Predicted Electronic Properties of this compound (Illustrative) Note: This table is illustrative, based on typical results for similar aniline derivatives from quantum chemical calculations. Exact values require specific calculations for this compound.

| Property | Predicted Value/Description | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 to -6.0 eV | Correlates with ionization potential and susceptibility to electrophilic attack. |

| LUMO Energy | ~ -0.5 to -1.0 eV | Correlates with electron affinity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | ~ 4.5 to 5.5 eV | Indicates chemical reactivity and electronic excitation energy. |

Quantum chemical calculations are widely used to predict vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the harmonic vibrational frequencies. These calculated frequencies are often systematically scaled to correct for approximations in the computational method and for anharmonicity, providing excellent agreement with experimental spectra.

For this compound, DFT calculations could predict the characteristic vibrational modes:

N-H stretching of the amino group (typically ~3400-3500 cm⁻¹).

Aromatic C-H stretching (~3000-3100 cm⁻¹).

S=O stretching of the sulfinyl group (a strong band, typically ~1030-1070 cm⁻¹).

C-N and C-S stretching modes.

Aromatic ring vibrations .

Such theoretical spectra are invaluable for assigning the peaks in experimentally recorded FTIR and FT-Raman spectra. Similarly, NMR chemical shifts (¹H, ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. Comparing the predicted chemical shifts with experimental data helps to confirm the molecular structure and its electronic environment.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Aniline Derivatives Note: This table presents typical data for substituted anilines to illustrate the validation process. Specific data for this compound is required for a direct comparison.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| NH₂ Asymmetric Stretch | ~3505 | ~3481 |

| NH₂ Symmetric Stretch | ~3415 | ~3395 |

| Aromatic C=C Stretch | ~1620 | ~1618 |

| NH₂ Scissoring | ~1600 | ~1603 |

Conformational Analysis and Potential Energy Surfaces

This compound possesses conformational flexibility, primarily due to rotation around the Carbon-Sulfur (C-S) and Carbon-Nitrogen (C-N) bonds. Computational methods can be used to explore the potential energy surface (PES) by systematically changing these dihedral angles and calculating the energy of each resulting geometry. This analysis helps identify the most stable conformers (energy minima) and the energy barriers (transition states) that separate them.

For N-sulfinylanilines, studies have shown that the planarity of the molecule and the orientation of the NSO group are key determinants of stability. In this compound, the orientation of the methyl group and the oxygen atom relative to the phenyl ring defines the key conformers. The interaction between the sulfinyl oxygen's lone pairs and the aromatic π-system, as well as steric hindrance, will govern the preferred geometry. Ab initio calculations on related sulfoxides have shown that the electrostatic repulsion between groups is a primary factor in determining the relative stabilities of different conformations.

The results of a conformational analysis can reveal whether the molecule is likely to exist as a single stable structure or as a mixture of interconverting conformers at room temperature.

Molecular Dynamics Simulations for Solution Behavior

While quantum mechanics is ideal for studying single molecules in the gas phase, Molecular Dynamics (MD) simulations are used to model the behavior of molecules in a condensed phase, such as in an aqueous solution. MD simulations use classical mechanics force fields to simulate the movement of atoms over time, providing insights into solvation, aggregation, and dynamic conformational changes.

An MD simulation of this compound in water would model the explicit interactions between the solute and surrounding water molecules. This can reveal:

Solvation Shell Structure: How water molecules arrange around the hydrophilic amino group and the polar sulfinyl group.

Hydrogen Bonding: The dynamics of hydrogen bonds formed between the -NH₂ group (as a donor) and the sulfinyl oxygen (as an acceptor) with water molecules.

Self-Association: Whether this compound molecules have a tendency to aggregate in solution, a phenomenon that can be predicted by simulating multiple solute molecules over time.

These simulations provide a bridge between the static picture from quantum calculations and the dynamic behavior of the compound in a real-world environment.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For this compound, potential reactions include electrophilic substitution on the aromatic ring, oxidation of the sulfinyl group to a sulfonyl group, or reactions involving the amino group.

By modeling the reaction pathway, chemists can identify the structures of intermediates and, crucially, the transition states (the highest energy point along the reaction coordinate). Methods like CCSD(T) combined with DFT can provide highly accurate activation energies, which determine the reaction rate. For instance, modeling the reaction of this compound with an oxidizing agent would involve locating the transition state for oxygen transfer to the sulfur atom. Similarly, the mechanism of electrophilic aromatic substitution can be explored by calculating the energies of the sigma complexes (intermediates) and transition states for attack at the ortho and meta positions relative to the amino group.

Structure-Property Relationship (SPR) Predictions

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or electronic features of molecules with their macroscopic properties or biological activities. Computational chemistry is essential for generating the molecular descriptors used in these models.

For this compound and its derivatives, a range of descriptors can be calculated:

Electronic Descriptors: HOMO/LUMO energies, partial atomic charges, and dipole moment.

Steric/Topological Descriptors: Molecular volume, surface area, and shape indices.

Lipophilicity Descriptors: Calculated logP (partition coefficient).

These descriptors can be used to build predictive models. For example, the mutagenicity of aromatic amines has been correlated with electronic features of the parent amines and their reactive metabolites. Similarly, the anti-inflammatory activity of related 4-(methylsulfonyl)aniline (B1202210) derivatives has been linked to their ability to fit into an enzyme's active site, a property that can be modeled computationally.

Intermolecular Interactions and Solvation Effects

Computational and theoretical studies on this compound and related N-sulfinylanilines provide significant insights into their intermolecular interactions and behavior in solution. These investigations are crucial for understanding the molecule's chemical reactivity, physical properties, and potential applications. The planarity of the molecule and the nature of the N-sulfinyl (NSO) group are central to these characteristics.

Intermolecular Interactions

Theoretical calculations, primarily using Density Functional Theory (DFT), indicate that N-sulfinylanilines, including the 4-methyl derivative, are planar molecules. cdnsciencepub.com This planarity facilitates various intermolecular interactions. The dominant conformation is the syn (or cis) form, where the S=O bond is on the same side of the C-N bond as the aromatic ring. This preference is attributed to specific stabilizing intramolecular orbital interactions. cdnsciencepub.comconicet.gov.ar

Natural Bond Orbital (NBO) analysis performed on substituted N-sulfinylanilines reveals significant hyperconjugative interactions that stabilize the syn conformer. conicet.gov.ar These include electron donation from the nitrogen lone pair to the antibonding orbital of the S-O bond (lp(N) → σ(S–O)) and from the sulfur lone pair to the antibonding orbital of the C-N bond (lp(S) → σ(C–N)). conicet.gov.ar

The NSO group itself is a strong electron acceptor, which influences the molecule's interaction with other species. cdnsciencepub.com This characteristic is enhanced by electron-donating groups on the aniline ring, such as the methyl group in the para position. cdnsciencepub.com This electron-accepting nature makes the sulfur atom electrophilic and a key site for intermolecular interactions, including cycloaddition reactions. conicet.gov.arresearchgate.net

Table 1: Calculated Interaction Energies for Stabilizing NBO Orbital Interactions in p-CF₃-N-sulfinylaniline This table presents data for a related compound to illustrate the nature of stabilizing interactions in N-sulfinylanilines.

| Interacting Orbitals | Conformation | Stabilization Energy (kcal/mol) |

| lp(N) → σ(S–O) | syn | 15.33 |

| lp(S) → σ(C–N) | syn | 5.61 |

| lp(N) → σ(S–O) | anti | 9.90 |

| lp(S) → σ(C–N) | anti | 1.01 |

| Data sourced from theoretical calculations on p-CF₃ArNSO using the B3LYP/6-311+G(df) approximation. conicet.gov.ar |

Solvation Effects

The influence of solvents on the properties of N-sulfinylanilines has been explored through both experimental spectroscopy and theoretical modeling. The effect of solvent polarity on the electronic absorption spectra is generally not pronounced, suggesting that the contribution of charge transfer configurations to the excited states is small. cdnsciencepub.com

However, subtle changes are observed. For instance, studies on N-sulfinylaniline and its methyl-substituted derivatives show a slight bathochromic (red) shift in the maximum absorption wavelength (λmax) as the solvent polarity increases. cdnsciencepub.com This indicates some degree of stabilization of the excited state in more polar environments.

Computational models have been employed to understand specific solvent interactions at a molecular level. DFT studies on the hydrolysis of N-sulfinylaniline, for example, have explicitly modeled the interaction with water molecules. nrcresearchpress.com These calculations investigate the mechanism of reaction with the solvent, detailing the formation of hydrogen bonds (N···H-O) between the N-sulfinylaniline nitrogen atom and water, which is the initial step in the hydrolysis process. nrcresearchpress.com Such studies underscore the importance of direct solute-solvent hydrogen bonding in the chemical reactivity of these compounds.

Table 2: Solvent Effects on the Longest Wavelength Absorption Maximum (λmax) of N-Sulfinylaniline Derivatives This table demonstrates the general trend of solvatochromic shifts observed for this class of compounds.

| Compound | Solvent | λmax (nm) |

| N-sulfinylaniline | Heptane | 330 |

| p-methyl-N-sulfinylaniline | Heptane | 339 |

| p-methyl-N-sulfinylaniline | Ethanol (B145695) | 344 |

| m-methyl-N-sulfinylaniline | Heptane | 335 |

| Data sourced from experimental spectroscopic studies. cdnsciencepub.com |

Investigation of 4 Methylsulfinyl Aniline and Its Analogues in Biological Systems

Role as a Synthetic Scaffold in Medicinal Chemistry Research

In medicinal chemistry, a synthetic scaffold serves as the core structural framework of a molecule to which various functional groups can be attached to create a library of compounds with diverse biological activities. The 4-(methylsulfinyl)aniline structure, and more broadly the aniline (B41778) scaffold, is of significant interest due to its chemical properties that allow for versatile modifications. The presence of the aniline amino group provides a convenient handle for a variety of chemical reactions, enabling the synthesis of a wide range of derivatives.

While direct research focusing exclusively on the this compound scaffold is limited in publicly available literature, the closely related oxidized form, 4-(methylsulfonyl)aniline (B1202210), has been utilized as a key pharmacophore in the design of novel therapeutic agents. A pharmacophore is the essential part of a molecule's structure that is responsible for its biological activity. For instance, the 4-(methylsulfonyl)aniline moiety has been incorporated into the design of new non-steroidal anti-inflammatory agents (NSAIDs) with the aim of achieving selectivity for the cyclooxygenase-2 (COX-2) enzyme. This selectivity is a desirable trait in anti-inflammatory drugs as it can potentially reduce gastrointestinal side effects associated with non-selective NSAIDs.

The aniline motif, in general, is a prevalent substructure in numerous drug candidates due to its ability to form key interactions with biological targets. However, medicinal chemists often seek to modify or replace the aniline group to optimize a compound's pharmacological properties, such as metabolic stability and receptor selectivity, and to minimize potential toxicity. The exploration of bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects, is a common strategy in this optimization process.

Derivatives as Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in regulating a wide array of cellular processes, including cell growth, proliferation, and differentiation. nih.gov Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention. Small molecule kinase inhibitors have emerged as a major class of targeted therapies. The aniline scaffold is a common feature in many approved and investigational kinase inhibitors.

While there is a lack of specific research on this compound derivatives as kinase inhibitors, the broader class of aniline-containing compounds, particularly 4-anilinoquinazolines and 4-anilinopyrimidines, has been extensively studied for this purpose. These scaffolds have proven to be effective in targeting the ATP-binding site of various kinases.

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery and involve understanding how the chemical structure of a compound relates to its biological activity. For aniline-based kinase inhibitors, SAR studies have revealed several key features that govern their potency and selectivity.

For 4-anilinoquinazoline (B1210976) derivatives, for example, modifications at the 3'-position of the aniline ring with small, lipophilic groups have been shown to be favorable for potent inhibition of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. Furthermore, substitutions on the quinazoline (B50416) core can significantly modulate the inhibitor's potency, with electron-donating groups often being preferred.

The general SAR principles for aniline-based kinase inhibitors often involve:

The nature and position of substituents on the aniline ring: These can influence binding affinity, selectivity, and pharmacokinetic properties.

| Scaffold | Key SAR Observations | Target Kinase Example |

| 4-Anilinoquinazoline | Small, lipophilic groups at the 3'-position of the aniline ring enhance potency. Electron-donating groups on the quinazoline ring are favorable. | EGFR |

| 4-Anilinopyrimidine | Substitutions on both the aniline and pyrimidine (B1678525) rings can be modulated to achieve selectivity for different kinase subfamilies. | Class III Receptor Tyrosine Kinases |

| 8-Anilinoimidazo[4,5-g]quinoline | Substituents on the aniline ring and the introduction of water-solubilizing groups are critical for potent inhibition. | Src Kinase |

The primary mechanism by which most small molecule kinase inhibitors, including those based on an aniline scaffold, exert their effect is by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase. By occupying this site, the inhibitor prevents the transfer of a phosphate (B84403) group from ATP to the target protein, thereby blocking the downstream signaling cascade.

Mechanistic studies, often aided by X-ray crystallography, provide detailed insights into how these inhibitors interact with their target kinases at the molecular level. These studies reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the inhibitor-kinase complex. For instance, the nitrogen atoms within the heterocyclic core of 4-anilinoquinazoline inhibitors often form crucial hydrogen bonds with residues in the "hinge region" of the kinase's ATP-binding pocket. The aniline portion of the inhibitor typically extends into a more hydrophobic region of the binding site.

Understanding these interactions is critical for the rational design of more potent and selective inhibitors. By identifying unique features within the ATP-binding site of a specific kinase, medicinal chemists can design inhibitors that preferentially bind to that kinase, reducing off-target effects.

While direct evidence linking this compound derivatives to the inhibition of Spleen Tyrosine Kinase (SYK), Leucine-Rich Repeat Kinase 2 (LRRK2), or Myosin Light-Chain Kinase (MYLK) is not prominent in the scientific literature, the general principles of targeting these kinases with small molecule inhibitors are well-established.

SYK (Spleen Tyrosine Kinase): SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. rxlist.com Inhibitors of SYK have shown therapeutic potential in the treatment of autoimmune and inflammatory diseases, as well as certain types of cancer. The development of SYK inhibitors often involves scaffolds that can effectively occupy the ATP-binding site of the kinase.

LRRK2 (Leucine-Rich Repeat Kinase 2): Mutations in the LRRK2 gene are the most common known cause of familial and sporadic Parkinson's disease. The kinase activity of LRRK2 is believed to be central to its role in the disease pathogenesis, making it a key target for the development of disease-modifying therapies. nih.govnih.gov Several potent and selective LRRK2 inhibitors have been developed, many of which are based on heterocyclic scaffolds designed to bind to the kinase's ATP pocket.

MYLK (Myosin Light-Chain Kinase): MYLK is a serine/threonine-specific protein kinase that is crucial for the regulation of smooth muscle contraction and is also involved in other cellular processes such as cell migration and inflammation. nih.gov Inhibition of MYLK has been explored as a potential therapeutic strategy for conditions such as asthma and vascular diseases.

The design of inhibitors for these specific kinases would follow the general principles of SAR and mechanistic understanding derived from studies on other kinase inhibitors. The aniline scaffold could potentially be incorporated into novel inhibitors targeting these kinases, but specific research on this compound derivatives for these targets is not currently available.

The discovery of new kinase inhibitors is a multi-step process that often begins with the screening of large libraries of chemical compounds.

In Vitro Screening: This involves testing compounds directly against the purified kinase enzyme in a laboratory setting. High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify initial "hits." These hits are then subjected to further rounds of testing to confirm their activity and determine their potency, often expressed as an IC50 value (the concentration of inhibitor required to reduce the kinase's activity by 50%).

In Silico Screening: Also known as virtual screening, this computational approach uses computer models to predict which compounds are most likely to bind to a target kinase. This can be done through ligand-based methods, which look for compounds with similar properties to known inhibitors, or structure-based methods, which use the three-dimensional structure of the kinase's binding site to "dock" virtual compounds and predict their binding affinity. In silico screening can significantly reduce the number of compounds that need to be synthesized and tested in the lab, making the drug discovery process more efficient.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful in silico tool used to correlate the chemical structure of compounds with their biological activity, aiding in the design of more potent inhibitors.

Derivatives as Heparan Sulfate (B86663) Biosynthesis Inhibitors

Heparan sulfate proteoglycans are complex molecules found on the surface of most animal cells and in the extracellular matrix. They are involved in a wide range of biological processes, including cell signaling, cell adhesion, and inflammation. The biosynthesis of heparan sulfate is a complex, multi-step process involving a number of enzymes.

Inhibitors of heparan sulfate biosynthesis could have therapeutic potential in various diseases, including cancer and inflammatory disorders. However, the development of small molecule inhibitors for this pathway is challenging due to the complexity of the biosynthetic machinery.

Currently, there is a lack of published research specifically investigating this compound or its derivatives as inhibitors of heparan sulfate biosynthesis. The known inhibitors of this pathway are often carbohydrate-based molecules or other compounds that can interfere with the enzymatic steps of polysaccharide chain elongation and modification. nih.gov

SAR Studies for Heparan Sulfate Pathway Modulation

Currently, there is a lack of specific research directly investigating the structure-activity relationship (SAR) of this compound and its analogues in the modulation of the heparan sulfate pathway. Heparan sulfate proteoglycans (HSPGs) are crucial components of the cell surface and extracellular matrix, playing a vital role in various biological processes, including cell signaling, adhesion, and inflammation nih.gov. The intricate structure of heparan sulfate allows it to interact with a wide array of proteins, and any interference with these interactions can have profound physiological effects nih.gov.

While direct studies on this compound are absent, the broader field of small molecule inhibitors of heparan sulfate biosynthesis and protein-HSPG interactions is an active area of research. Future SAR studies on this compound analogues could explore how modifications to the aniline ring, the sulfoxide (B87167) group, and the position of substituents influence their ability to modulate heparan sulfate-dependent signaling. Such studies would be instrumental in determining the therapeutic potential of this class of compounds in diseases where heparan sulfate pathways are dysregulated.

Potential Research in Lysosomal Storage Disorders

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction nih.govmdpi.com. Current therapeutic strategies for LSDs include enzyme replacement therapy, substrate reduction therapy, and pharmacological chaperone therapy nih.govnih.gov.

There is currently no direct research linking this compound or its analogues to the treatment of lysosomal storage disorders. However, the potential for small molecules to act as pharmacological chaperones or to modulate lysosomal function opens up avenues for future investigation. Research could explore whether analogues of this compound can stabilize mutant enzymes, enhance lysosomal exocytosis, or reduce the accumulation of storage materials in cellular models of LSDs. Investigating the effects of these compounds on lysosomal biogenesis and function could reveal novel therapeutic opportunities for this challenging group of diseases.

Potential Research in Amyloid Disease Pathogenesis (e.g., Alzheimer's, Parkinson's)

Amyloid diseases, such as Alzheimer's and Parkinson's, are characterized by the misfolding and aggregation of specific proteins into amyloid fibrils, leading to neuronal dysfunction and cell death. The inhibition of amyloid fibril formation is a major therapeutic goal in these neurodegenerative disorders.

While direct studies on the effect of this compound on amyloid beta (Aβ) fibrillization are not available in the current literature, research on related sulfonamide derivatives has shown promise in inhibiting the aggregation of α-synuclein, a protein implicated in Parkinson's disease nih.gov. One study demonstrated that certain sulfonamide-containing compounds could significantly reduce the fluorescence intensity associated with α-synuclein fibril formation nih.gov. This suggests that the sulfonyl group and its derivatives may play a role in disrupting the aggregation process.

Future research could investigate whether this compound and its analogues can interfere with the aggregation of Aβ peptides, which are central to the pathology of Alzheimer's disease nih.gov. Studies could explore the structure-activity relationships of these compounds in inhibiting Aβ fibrillogenesis and their potential to protect neuronal cells from amyloid-induced toxicity.

Exploration of Other Potential Biological Activities of Analogues

Beyond the aforementioned areas, analogues of this compound have been investigated for other significant biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity Research

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Aniline derivatives have been explored for their potential antibacterial and antifungal properties.

While specific data on the antimicrobial spectrum of this compound is limited, studies on related aniline and imidazole (B134444) derivatives have shown promising results. For instance, certain 4-anilinocoumarin derivatives have demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria researchgate.net. Similarly, metal complexes of a tetra-substituted imidazole ligand, synthesized from aniline, exhibited significant antibacterial activity rsc.org. Another study on a 1,4-benzothiazine derivative synthesized from 2-aminothiophenol (B119425) showed activity against Vibrio cholerae indexcopernicus.com.

These findings suggest that the aniline scaffold can be a valuable component in the design of new antimicrobial compounds. Future research should focus on synthesizing and evaluating a broader range of this compound analogues to determine their antimicrobial spectrum and mechanism of action.

Table 1: Antimicrobial Activity of Selected Aniline and Related Heterocyclic Derivatives

| Compound/Derivative Class | Target Microorganism(s) | Observed Effect |

| 4-Anilinoumarin derivatives | Gram-positive and Gram-negative bacteria | Inhibitory action |

| Metal complexes of imidazole derivative | Gram-positive and Gram-negative bacteria | Antibacterial activity |

| 1,4-Benzothiazine derivative | Vibrio cholerae | Active with MIC 50% |

Anti-inflammatory Pathways and Immunomodulation

Inflammation is a complex biological response implicated in numerous diseases. The modulation of inflammatory pathways is a key therapeutic strategy.

A study on a series of 4-(Methylsulfonyl)aniline derivatives, a close analogue of this compound, demonstrated significant anti-inflammatory activity in an in vivo rat model of inflammation uobaghdad.edu.iqnih.govnih.gov. These compounds, when incorporated into known non-steroidal anti-inflammatory drugs (NSAIDs), maintained or increased their anti-inflammatory effects uobaghdad.edu.iqnih.govnih.gov. The proposed mechanism involves the inhibition of the cyclooxygenase (COX) enzyme, with a potential for increased selectivity towards COX-2 uobaghdad.edu.iqnih.govnih.gov.

Furthermore, the immunomodulatory effects of sulforaphane, a natural compound containing a methylsulfinyl group, have been extensively studied nih.govberkeleyformula.com. Sulforaphane has been shown to modulate both innate and adaptive immune responses berkeleyformula.com. Its anti-inflammatory properties are partly attributed to the activation of the Nrf2 pathway, which in turn suppresses the pro-inflammatory NF-κB pathway berkeleyformula.commdpi.com. Sulforaphane can also inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α nih.gov.

These findings suggest that this compound and its analogues have strong potential as anti-inflammatory and immunomodulatory agents. Future research should focus on elucidating the specific molecular targets and signaling pathways modulated by these compounds.

Table 2: Investigated Anti-inflammatory and Immunomodulatory Effects of Analogues

| Compound/Analogue | Biological Effect | Potential Mechanism of Action |

| 4-(Methylsulfonyl)aniline derivatives | Anti-inflammatory | Inhibition of COX enzymes, potential COX-2 selectivity |

| Sulforaphane (contains methylsulfinyl group) | Immunomodulatory, Anti-inflammatory | Activation of Nrf2 pathway, suppression of NF-κB, inhibition of pro-inflammatory cytokines |

Antineoplastic Investigations